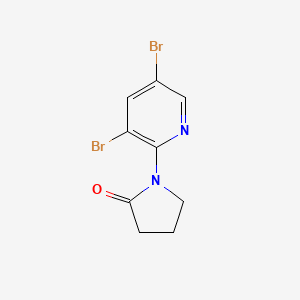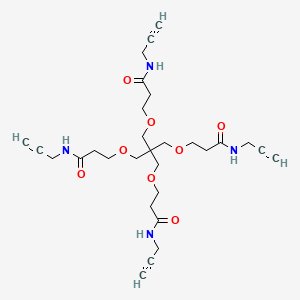
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a branched molecule with four terminal propargyl groups. This compound is known for its ability to react with azide-containing biomolecules via copper-catalyzed Click Chemistry, forming stable triazole linkages. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound, making it suitable for various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane involves the reaction of propargylamine with 3-methoxypropanoic acid under specific conditions. The reaction typically requires a catalyst, such as copper sulfate, and a base, like sodium ascorbate, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane undergoes various chemical reactions, including:
Click Chemistry Reactions: The compound reacts with azide-containing biomolecules to form stable triazole linkages.
Substitution Reactions: The propargyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Copper Sulfate: Used as a catalyst in Click Chemistry reactions.
Sodium Ascorbate: Acts as a reducing agent in Click Chemistry reactions.
Organic Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents
Major Products Formed
The primary product formed from the reaction of this compound with azide-containing biomolecules is a stable triazole linkage. This product is highly stable and can be used in various research applications .
Aplicaciones Científicas De Investigación
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Employed in the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry reactions. The propargyl groups on the compound react with azide-containing biomolecules in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making it suitable for various applications in research and industry .
Comparación Con Compuestos Similares
Similar Compounds
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane: Similar structure but with a PEG2 linker, increasing its hydrophilicity.
Tetra(3-methoxy-N-(PEG5-prop-2-ynyl)propanamide) Methane: Contains a PEG5 linker, providing even greater water solubility.
Uniqueness
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is unique due to its specific structure, which allows for efficient Click Chemistry reactions. The presence of four terminal propargyl groups and the hydrophilic PEG linker make it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C29H40N4O8 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
3-[3-[3-oxo-3-(prop-2-ynylamino)propoxy]-2,2-bis[[3-oxo-3-(prop-2-ynylamino)propoxy]methyl]propoxy]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C29H40N4O8/c1-5-13-30-25(34)9-17-38-21-29(22-39-18-10-26(35)31-14-6-2,23-40-19-11-27(36)32-15-7-3)24-41-20-12-28(37)33-16-8-4/h1-4H,9-24H2,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
Clave InChI |
YTOQVDKPTKWZCG-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)CCOCC(COCCC(=O)NCC#C)(COCCC(=O)NCC#C)COCCC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)

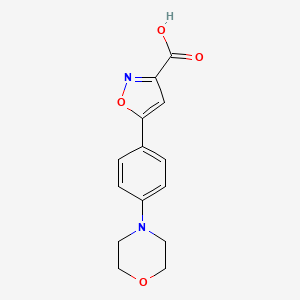
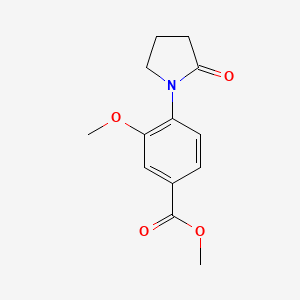
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
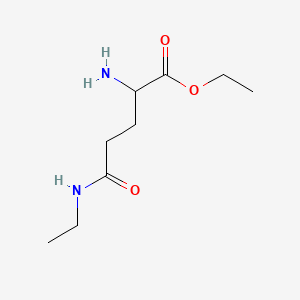

![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
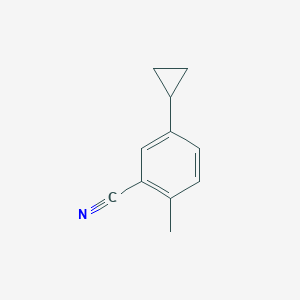
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)

